N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline
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Overview
Description
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further substituted with dinitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the hexyloxyphenyl precursor. This precursor is then subjected to nitration and trifluoromethylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and trifluoromethylating agents. The final step involves the coupling of the substituted phenyl ring with aniline under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a system. The presence of nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biochemical effects, depending on the context of the study.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenyl anilines with different functional groups, such as:
- N-[4-(methoxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline
- N-[4-(ethoxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline
Uniqueness
N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of the hexyloxy group, which can influence its solubility, reactivity, and overall chemical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(4-hexoxyphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c1-2-3-4-5-10-30-15-8-6-14(7-9-15)23-18-16(24(26)27)11-13(19(20,21)22)12-17(18)25(28)29/h6-9,11-12,23H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRCRMZSCZSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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